Cas no 89702-49-8 (1,10-Phenanthrolin-2-amine, N-2-pyridinyl-)

1,10-Phenanthrolin-2-amine, N-2-pyridinyl- structure
89702-49-8 structure
Product Name:1,10-Phenanthrolin-2-amine, N-2-pyridinyl-
CAS No:89702-49-8
MF:C17H12N4
MW:272.30398273468
CID:592050
PubChem ID:15845413
Update Time:2025-04-19

1,10-Phenanthrolin-2-amine, N-2-pyridinyl- Chemical and Physical Properties

Names and Identifiers

    • 1,10-Phenanthrolin-2-amine, N-2-pyridinyl-
    • N-pyridin-2-yl-1,10-phenanthrolin-2-amine
    • SCHEMBL4891113
    • N-(PYRIDIN-2-YL)-1,10-PHENANTHROLIN-2-AMINE
    • 89702-49-8
    • DTXSID30578823
    • Inchi: 1S/C17H12N4/c1-2-10-18-14(5-1)20-15-9-8-13-7-6-12-4-3-11-19-16(12)17(13)21-15/h1-11H,(H,18,20,21)
    • InChI Key: HTIDIDNYFJBDHJ-UHFFFAOYSA-N
    • SMILES: N1C(=CC=C2C=CC3=CC=CN=C3C=12)NC1C=CC=CN=1

Computed Properties

  • Exact Mass: 272.106196400g/mol
  • Monoisotopic Mass: 272.106196400g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 348
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 50.7Ų
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